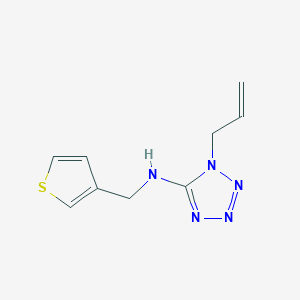
1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine is not fully understood. However, it has been proposed that the compound may act as a chelating agent, binding to metal ions and affecting their reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and could potentially be used as a therapeutic agent for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying metal ion chemistry and reactivity. However, one limitation is that the compound may not be suitable for certain experiments due to its potential toxicity and reactivity with other compounds.
Orientations Futures
There are many potential future directions for research on 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine. One area of interest is its use as a therapeutic agent for oxidative stress-related diseases. Another potential direction is the development of new synthetic methods for this compound and related tetrazole derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine has been described in the literature. The method involves the reaction of propargylamine with thiophene-3-carboxaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with sodium azide and copper sulfate to yield the final product.
Applications De Recherche Scientifique
1-(prop-2-en-1-yl)-N-(thiophen-3-ylmethyl)-1H-tetrazol-5-amine has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for metal ions in coordination chemistry. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc.
Propriétés
Formule moléculaire |
C9H11N5S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
1-prop-2-enyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C9H11N5S/c1-2-4-14-9(11-12-13-14)10-6-8-3-5-15-7-8/h2-3,5,7H,1,4,6H2,(H,10,11,13) |
Clé InChI |
YKMPTGTXOKIZHM-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CSC=C2 |
SMILES canonique |
C=CCN1C(=NN=N1)NCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276504.png)
![(3-Isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl (3-methylphenyl) ether](/img/structure/B276505.png)
![6-(2-Ethoxyphenyl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276506.png)
![6-(2,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276507.png)
![6-(3,4-Dimethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276508.png)
![6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276516.png)
![3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276518.png)
![3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276521.png)
![3-(3-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276524.png)
![3-(3-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276525.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276527.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)